molecular formula C18H21NO B11176363 N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide

Cat. No.: B11176363
M. Wt: 267.4 g/mol
InChI Key: QDNSHACNLLHAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C18H21NO It is a derivative of benzamide, characterized by the presence of ethyl, dimethyl, and methylphenyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with N-ethyl-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Triethylamine is often used as an acid-binding agent to prevent protonation of the raw materials .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

Scientific Research Applications

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-ethyl-3,4-dimethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO/c1-5-19(17-9-7-6-8-14(17)3)18(20)16-11-10-13(2)15(4)12-16/h6-12H,5H2,1-4H3

InChI Key

QDNSHACNLLHAEF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.